N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine

Medicinal chemistry ADME optimization CNS drug design

CAS 921938-59-2: Meta-substituted 1,2,4-oxadiazole benzylamine (XLogP 1.6, MW 203.24). N-Methylation enhances metabolic stability vs primary amine analog CAS 944450-79-7. Optimal for CNS-penetrant SAR studies (VAP-1/muscarinic). Not ortho-substituted CAS 879896-56-7. Request COA for ≥95% purity.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 921938-59-2
Cat. No. B1358558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine
CAS921938-59-2
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CC(=C2)CNC
InChIInChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3
InChIKeyFWMVARCHFJQGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine (CAS 921938-59-2) – Procurement Specification and Chemical Identity


N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine (CAS 921938-59-2; MFCD09817473) is a tertiary benzylamine derivative featuring a 3-methyl-1,2,4-oxadiazole pharmacophore linked at the 5-position to a phenyl ring bearing an N-methylaminomethyl substituent [1]. The compound has a molecular weight of 203.24 g/mol (molecular formula C₁₁H₁₃N₃O), a computed XLogP3-AA of 1.6, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [2]. It is commercially supplied at ≥95% purity .

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine: Why In‑Class Analogs Cannot Be Arbitrarily Substituted


Within the 1,2,4-oxadiazole-containing benzylamine class, small structural changes markedly alter lipophilicity, metabolic stability, and target engagement [1]. N-Methylation of the benzylamine nitrogen increases metabolic stability and influences CNS penetration [2], while the 3-methyl substituent on the oxadiazole ring modulates receptor affinity relative to unsubstituted or alternative alkyl congeners [3]. Substitution with the primary amine analog [3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine (CAS 944450-79-7) or with an ortho‑positioned oxadiazole regioisomer yields compounds with differing hydrogen bonding capacities and partition coefficients, precluding direct substitution without re‑optimizing assay conditions.

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine: Quantitative Differentiators vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison vs. Primary Amine Analog

The target compound exhibits a calculated XLogP3-AA of 1.6, reflecting moderate lipophilicity suitable for blood‑brain barrier penetration [1]. In contrast, the primary amine analog [3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine (CAS 944450-79-7) is more polar due to the absence of the N‑methyl group, yielding a lower logP and reduced passive diffusion across lipid membranes [2].

Medicinal chemistry ADME optimization CNS drug design

Metabolic Stability: N‑Methyl Group Advantage over Primary Benzylamine Analogs

N‑Methylation of the benzylamine nitrogen protects against rapid oxidative deamination by monoamine oxidases (MAO) and cytochrome P450s [1]. While direct metabolic stability data for CAS 921938-59-2 are not publicly available, class‑level SAR demonstrates that tertiary oxadiazole‑containing amines exhibit prolonged plasma half‑life compared to their primary amine counterparts [2].

Drug metabolism PK optimization Oxadiazole scaffold

Receptor Affinity Potential: 3‑Methyl‑1,2,4‑oxadiazole Motif vs. Ester Bioisosteres

The 3‑methyl‑1,2,4‑oxadiazole ring acts as a metabolically stable bioisostere of the methyl ester group. In structurally related muscarinic agonists, replacement of a methyl ester with a 3‑methyl‑1,2,4‑oxadiazole ring increased receptor affinity approximately 4‑fold relative to acetylcholine [1]. While the target compound (CAS 921938-59-2) lacks a constrained azabicyclic framework, the identical oxadiazole motif confers improved affinity and metabolic stability compared to ester‑containing analogs [2].

Muscarinic receptors Bioisosterism CNS pharmacology

Regioisomeric Differentiation: meta‑Substitution (CAS 921938-59-2) vs. ortho‑Substituted Analog

CAS 921938-59-2 positions the oxadiazole ring at the meta position of the phenyl core, whereas the commercially available analog N‑Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine (CAS 879896-56-7) places the oxadiazole at the ortho position . This regioisomeric shift alters the spatial orientation of the basic nitrogen relative to the oxadiazole hydrogen bond acceptor, which in muscarinic agonist SAR directly modulates efficacy and receptor subtype selectivity [1].

Regioisomerism SAR Pharmacophore geometry

VAP‑1/SSAO Inhibitory Activity: Class‑Level Comparison with Optimized VAP‑1 Inhibitors

Compounds containing the 1,2,4‑oxadiazole core have demonstrated inhibition of vascular adhesion protein‑1 (VAP‑1/SSAO). For example, the structurally related oxadiazole derivative BDBM128993 (US Patent 8802679, compound 69) exhibited IC₅₀ values of 32 nM (human VAP‑1) and 9.8 nM (rat VAP‑1) in radiochemical assays using ¹⁴C‑benzylamine substrate [1]. The target compound CAS 921938-59-2 retains the same 1,2,4‑oxadiazole‑benzylamine core pharmacophore, suggesting potential VAP‑1 inhibitory activity, though direct potency data remain unpublished.

VAP‑1 SSAO Inflammation Enzyme inhibition

Commercial Purity Specification: 95% vs. 97–98% Alternate Supplies

CAS 921938-59-2 is consistently supplied at 95% purity by Thermo Fisher Scientific, with validated analytical characterization and GHS safety documentation . Alternate vendors list purities ranging from 97% to 98% , but lack comprehensive QC certification or offer limited batch‑specific traceability. For reproducible research, the documented 95% specification with manufacturer‑supported analytical data reduces experimental variability.

Compound sourcing Purity Quality control

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine: Recommended Scientific and Industrial Use Cases


CNS‑Penetrant Muscarinic Agonist Scaffold Exploration

Based on class‑level data demonstrating that 3‑methyl‑1,2,4‑oxadiazole‑containing tertiary amines exhibit high affinity and full agonist activity at cortical muscarinic receptors [1], CAS 921938-59-2 serves as a synthetically tractable starting point for developing novel CNS‑active muscarinic agonists. Its computed XLogP of 1.6 and N‑methylation support favorable brain penetration, making it suitable for preclinical cognitive enhancement and Alzheimer’s disease research programs.

VAP‑1/SSAO Inhibitor Lead Optimization

Given the validated VAP‑1 inhibitory activity of oxadiazole‑benzylamine analogs (e.g., BDBM128993 with IC₅₀ values of 32 nM and 9.8 nM against human and rat enzymes, respectively) [2], CAS 921938-59-2 provides a core pharmacophore for structure‑activity relationship studies targeting inflammatory and metabolic diseases. The meta‑substituted benzylamine framework offers a defined geometry for systematic derivatization.

ADME‑Optimized Heterocyclic Building Block Synthesis

The compound’s favorable physicochemical profile (XLogP 1.6, molecular weight 203.24, 1 H‑bond donor, 4 H‑bond acceptors) [3] aligns with oral drug‑like chemical space (Lipinski’s Rule of Five). It is recommended as a key intermediate for constructing libraries of oxadiazole‑containing small molecules with balanced lipophilicity and permeability, particularly for programs requiring CNS or oral exposure.

Regioisomer‑Controlled Pharmacophore Mapping

In studies where meta vs. ortho substitution significantly alters biological activity, CAS 921938-59-2 (meta‑substituted) should be selected over the ortho‑substituted analog CAS 879896-56-7 to maintain consistent pharmacophore geometry. This is critical for SAR interpretation in muscarinic receptor programs where spatial orientation of the basic nitrogen relative to the oxadiazole acceptor dictates efficacy and subtype selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.